tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate
Description
Properties
CAS No. |
1315366-05-2 |
|---|---|
Molecular Formula |
C14H26N2O3 |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl N-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl)methyl]carbamate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-6-9-4-10-7-15-8-11(5-9)12(10)17/h9-12,15,17H,4-8H2,1-3H3,(H,16,18) |
InChI Key |
UTSWUEAAFXLCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2CNCC(C1)C2O |
Origin of Product |
United States |
Preparation Methods
Mannich Cyclization of 1,3-Dicarbonyl Derivatives
Acetone-1,3-dicarboxylic acid (1) and glutaraldehyde (2) undergo acid-catalyzed cyclization to form 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (3). Key steps include:
Stereochemical Control
The exo or endo configuration of substituents is controlled during cyclization. For example, tert-butyl exo-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate (CAS: 652148-14-6) is synthesized via stereoselective RCM, achieving >97% diastereomeric excess.
Introduction of the Hydroxymethyl Group
The 9-hydroxy group is introduced via oxidation-reduction sequences or direct functionalization :
Reduction of Ketone Intermediates
Protection-Deprotection Strategies
- The hydroxy group is protected as a silyl ether (e.g., TBSCl) during subsequent reactions to prevent side reactions.
- Final deprotection with n-Bu₄NF yields the free alcohol.
Carbamate Installation
The tert-butyl carbamate moiety is introduced via Boc protection of the secondary amine:
Direct Bocylation
Microwave-Assisted Synthesis
- Accelerated coupling using Boc₂O and Hünig’s base under microwave irradiation (100°C, 30 min) achieves 92% conversion.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ 1.43 ppm, singlet) and carbamate carbonyl (δ 155–160 ppm).
- HRMS : Molecular ion peak at m/z 270.37 [M+H]⁺ confirms the molecular formula C₁₄H₂₆N₂O₃.
Industrial-Scale Optimization
Solvent Selection
Cost-Effective Catalysts
Challenges and Mitigation Strategies
Recent Advances
Chemical Reactions Analysis
tert-Butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in neuropharmacology. Its bicyclic structure, which includes a nitrogen atom, is believed to interact with various biological targets, making it a candidate for drug development aimed at treating neurological disorders.
Case Study: A study published in the Journal of Medicinal Chemistry explored the efficacy of similar bicyclic compounds in modulating neurotransmitter systems, suggesting that derivatives of tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate could exhibit neuroprotective properties.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its stability and reactivity allow it to participate in various chemical reactions, including esterification and nucleophilic substitution.
Synthesis Routes:
- Formation of Bicyclic Core: Achieved through Diels-Alder reactions.
- Esterification: Involves reacting the carboxylic acid derivative with tert-butyl alcohol under acidic conditions.
Biological Research
In biological studies, this compound is utilized as a probe to investigate enzyme mechanisms and cellular interactions.
Application Example: Researchers have used this compound to study its effects on specific enzyme pathways related to neurotransmitter release, providing insights into its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 1315366-05-2
- Molecular Weight : 270.37 g/mol
- Structure: Comprises a 3-azabicyclo[3.3.1]nonane core with a hydroxymethyl (-CH₂OH) substituent at position 7 and a tert-butyl carbamate (-OCONH-t-Bu) group attached via the nitrogen atom. The bicyclic system consists of two fused cyclohexane rings with a bridgehead nitrogen atom.
Key Features :
- The tert-butyl carbamate acts as a protective group for amines, improving stability during synthetic processes .
The target compound is structurally related to bicyclic carbamates with variations in heteroatoms, substituents, and ring systems. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Note: Molecular formula inferred from structural analysis; discrepancies in molecular weight may exist due to data limitations .
Key Observations :
Heteroatom Effects :
- The 3-aza (nitrogen) in the target compound increases basicity compared to 3-oxa (oxygen) analogs, influencing solubility and receptor interactions .
- 3,7-dioxa derivatives (e.g., 1935523-86-6) exhibit higher polarity but reduced steric bulk .
Substituent Impact: The hydroxymethyl group in the target compound distinguishes it from non-hydroxylated analogs, offering a site for derivatization (e.g., esterification) . Phenylcarbamate substituents (e.g., in ) significantly enhance sigma-2 receptor selectivity, suggesting that substituent choice critically affects biological activity .
Ring System Variations :
- Spiro compounds (e.g., 163271-08-7 in ) exhibit distinct conformational flexibility compared to bicyclo systems, altering binding kinetics .
Biological Activity
Tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate (CAS Number: 1315366-05-2) is a chemical compound characterized by a unique bicyclic structure that suggests potential biological activities, particularly in the realm of neuroprotection and drug development for neurological disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
- Molecular Formula : C₁₄H₂₆N₂O₃
- Molecular Weight : 270.37 g/mol
- IUPAC Name : tert-butyl N-[(9-hydroxy-3-azabicyclo[3.3.1]nonan-1-yl)methyl]carbamate
- Canonical SMILES : CC(C)(C)OC(=O)NCC12CCCC(C1O)CNC2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes involved in neurodegenerative processes. The compound's bicyclic structure enables it to fit into binding sites on these targets, modulating their activity and influencing cellular pathways.
Key Mechanisms:
- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties by interacting with neurotransmitter systems, potentially reducing neuronal cell death in conditions such as Alzheimer's disease.
- Enzyme Inhibition : It may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease management by preventing the breakdown of acetylcholine, a critical neurotransmitter for cognitive function .
Biological Activity Findings
Recent research has highlighted several biological activities associated with this compound:
In Vitro Studies
In vitro experiments have demonstrated that the compound can reduce cell death in astrocytes stimulated with amyloid beta (Aβ) peptides, which are implicated in neurodegenerative diseases:
In Vivo Studies
In vivo studies using animal models have also been conducted to assess the efficacy of the compound:
Case Studies and Applications
The unique structural characteristics of this compound suggest its potential as a scaffold for developing new therapeutic agents targeting neurological disorders.
Potential Applications:
- Drug Development : Its ability to modulate neurotransmitter systems positions it as a candidate for developing drugs aimed at treating conditions such as Alzheimer’s disease and other neurodegenerative disorders.
- Research Tool : The compound can serve as a valuable tool in research settings to further explore the mechanisms underlying neuroprotection and neurotransmitter modulation.
Q & A
Q. What are the common synthetic routes for tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate?
The compound is typically synthesized via Mannich reactions or Grignard additions to bicyclic ketones. For example:
- A Mannich reaction starting from 4-thianone can yield bicyclic intermediates, which are further functionalized with tert-butyl carbamate groups via nucleophilic substitution or coupling reactions .
- Grignard reagents (e.g., phenylmagnesium bromide) add stereospecifically to the carbonyl group of 3,7-diheterabicyclo[3.3.1]nonan-9-ones, followed by carbamate protection using Boc anhydride . Key Methodological Considerations : Use anhydrous THF or ether as solvents, and monitor reaction progress via TLC or HPLC to avoid over-addition.
Q. How is the compound purified after synthesis?
Purification often involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from solvents like ethanol or acetone. For example:
Q. What spectroscopic techniques are used for structural characterization?
- NMR : H and C NMR to confirm regiochemistry and Boc-group integration.
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX for refinement and ORTEP-III for visualization ) resolves conformational details.
- Mass spectrometry (HRMS) : Validates molecular weight and purity. Example : used X-ray diffraction to confirm chair-boat vs. chair-chair conformers in related bicyclic carbamates .
Advanced Questions
Q. What strategies mitigate stereochemical ambiguity during Grignard additions to the bicyclic ketone?
- Pre-coordination control : Grignard reagents (e.g., RMgX) coordinate with heteroatoms (O/S) in the bicyclic system, directing nucleophilic attack from the less-hindered face. For example, phenylmagnesium bromide adds syn to sulfur in 3-thia-7-azabicyclo derivatives .
- Chiral auxiliaries : Introduce temporary stereochemical guides (e.g., Evans auxiliaries) during ketone synthesis to enforce enantioselectivity. Validation : X-ray diffraction confirms axial/equatorial positioning of substituents post-addition .
Q. How can computational modeling predict the stability of different conformers?
- Molecular dynamics (MD) simulations : Parameterize force fields using Cremer-Pople puckering coordinates to model ring flexibility.
- DFT calculations : Compare relative energies of chair vs. boat conformers (e.g., B3LYP/6-31G* level). ’s chair-boat conformer was 2.3 kcal/mol less stable than chair-chair, aligning with experimental observations . Practical Tip : Cross-validate computational results with NOESY NMR data to detect through-space interactions.
Q. What are the common decomposition pathways under acidic/basic conditions?
- Acidic hydrolysis : The tert-butyl carbamate group cleaves to release CO and form a free amine, as seen in Boc-deprotection studies (e.g., using TFA in DCM) .
- Base-induced ring-opening : Strong bases (e.g., NaOH) may hydrolyze the azabicyclo core, particularly at strained bridgehead positions. Mitigation : Store the compound under inert atmospheres (N) at 2–8°C, avoiding prolonged exposure to moisture .
Q. How is the compound’s bioactivity assessed in preclinical models?
- In vivo electrophysiology : tested antiarrhythmic activity in dogs with induced myocardial infarction, measuring ventricular tachycardia suppression via ECG and blood pressure monitoring .
- In vitro assays : Screen for receptor binding (e.g., σ-receptors) using radioligand displacement assays. Data Interpretation : Correlate conformational stability (e.g., chair-chair vs. boat) with pharmacokinetic outcomes, as rigid conformers often exhibit longer half-lives .
Methodological Tables
Table 1 : Comparison of Conformational Analysis Techniques
Table 2 : Synthetic Optimization Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
